molecular formula C28H22N4O5 B14989507 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989507
M. Wt: 494.5 g/mol
InChI Key: ZERJJLPDLLIUMM-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzofuran moiety, a pyridazine ring, and multiple functional groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a benzofuran moiety, a pyridazine ring, and multiple functional groups.

Properties

Molecular Formula

C28H22N4O5

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H22N4O5/c1-17-7-11-19(12-8-17)32-16-15-22(33)25(31-32)27(34)30-24-21-5-3-4-6-23(21)37-26(24)28(35)29-18-9-13-20(36-2)14-10-18/h3-16H,1-2H3,(H,29,35)(H,30,34)

InChI Key

ZERJJLPDLLIUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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